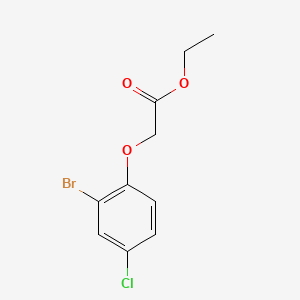

Ethyl 2-(2-bromo-4-chlorophenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-bromo-4-chlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKRLCFOMIXWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 2 Bromo 4 Chlorophenoxy Acetate

Established Synthetic Pathways for Ethyl 2-(2-bromo-4-chlorophenoxy)acetate

The synthesis of this compound is primarily achieved through classical methods that form the ether linkage and the ester group. These methods are often performed in a two-step sequence or as a one-pot reaction, with the Williamson ether synthesis being the most common approach for forming the critical aryl-oxygen bond.

Esterification Reactions for Aryloxyacetate Synthesis

The synthesis of the target ester can be approached by first preparing the corresponding carboxylic acid, 2-(2-bromo-4-chlorophenoxy)acetic acid, followed by an esterification reaction. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst, is a standard procedure. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Alternatively, the aryloxyacetic acid can be converted to a more reactive acyl chloride, which then readily reacts with ethanol (B145695) to form the ethyl ester. This two-step process, while longer, often results in higher yields.

Williamson Ether Synthesis Approaches in Halogenated Phenoxyacetate (B1228835) Formation

The most direct and widely used method for synthesizing this compound is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion. edubirdie.com In this specific synthesis, 2-bromo-4-chlorophenol (B154644) is first deprotonated by a base to form the corresponding 2-bromo-4-chlorophenoxide. This phenoxide then acts as a nucleophile, attacking an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, to form the ether linkage and yield the final product.

The choice of base and solvent is crucial for the success of this reaction. Since phenols are more acidic than aliphatic alcohols, weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used effectively. edubirdie.com Polar aprotic solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are commonly employed to dissolve the reactants and facilitate the SN2 reaction.

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of this compound

| Starting Material (Phenol) | Reagent | Base | Solvent | Temperature |

| 2-bromo-4-chlorophenol | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux |

| 2-bromo-4-chlorophenol | Ethyl chloroacetate | K₂CO₃ | DMF | 70-80 °C |

| 2-bromo-4-chlorophenol | Ethyl bromoacetate | NaH | THF | Room Temp. |

Advanced Coupling Reactions for Aryl-Oxygen Bond Formation

While the Williamson ether synthesis is the workhorse for this type of transformation, modern cross-coupling reactions offer alternative pathways for forming the aryl-oxygen bond. The Ullmann condensation, a copper-catalyzed reaction, can couple an aryl halide with an alcohol or phenol (B47542). organic-chemistry.orgwikipedia.org In a potential synthesis of the target compound, 2-bromo-4-chlorophenol could be coupled with an ethyl haloacetate in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and polar solvents like DMF or N-methylpyrrolidone. wikipedia.org However, the development of ligand-supported copper catalysts has allowed these reactions to proceed under milder conditions. nih.gov

Another advanced method is the Buchwald-Hartwig C-O coupling reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction is highly versatile for forming aryl ethers from aryl halides or triflates and alcohols. organic-chemistry.orgsynarchive.com This methodology could theoretically be applied to couple 1,2-dibromo-4-chlorobenzene (B1583115) with ethyl glycolate, although selective reaction at one of the bromine atoms would be a challenge.

Synthesis of Chemically Modified Derivatives of this compound

The title compound is a valuable precursor for synthesizing more complex molecules, particularly those containing heterocyclic rings or those requiring further functionalization of the aromatic core.

Introduction of Heterocyclic Moieties (e.g., Thiophene, Triazole, Imidazole, Oxadiazole)

The ester functionality of this compound is the primary site for derivatization into various heterocyclic systems. A common strategy involves a two-step process: first, the ethyl ester is converted into the corresponding acetohydrazide, 2-(2-bromo-4-chlorophenoxy)acetohydrazide, by reacting it with hydrazine (B178648) hydrate. This hydrazide intermediate is a key building block for numerous heterocycles. nih.gov

Oxadiazoles: The acetohydrazide can undergo cyclization to form 1,3,4-oxadiazole (B1194373) derivatives. For example, reaction with carbon disulfide in the presence of a base, followed by acidification, can yield a mercapto-oxadiazole. Alternatively, reaction with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride can lead to 2,5-disubstituted 1,3,4-oxadiazoles. ptfarm.plnih.govresearchgate.netresearchgate.net

Triazoles: To synthesize 1,2,4-triazole (B32235) derivatives, the acetohydrazide is often first converted to a thiosemicarbazide (B42300) by reacting with an isothiocyanate. Subsequent cyclization of the thiosemicarbazide under basic conditions yields the triazole ring. mdpi.comnih.gov Alternatively, reaction of the hydrazide with formamide (B127407) can also lead to triazole formation. ekb.eg

Thiophenes: Thiophene derivatives can be synthesized from precursors derived from the title compound. For instance, α-haloketones can react with thiocarbamoyl derivatives, which can be prepared from related amines, to form substituted thiophenes. semanticscholar.orgijprajournal.com The Gewald synthesis is a common method for preparing 2-aminothiophenes. ijprajournal.comimpactfactor.org

Imidazoles: Imidazole synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine (Debus-Radziszewski reaction). nih.govbrieflands.com Starting from this compound, one could envision converting the ester to an appropriate aldehyde or dicarbonyl precursor to participate in such cyclizations. researchgate.netresearchgate.net

Table 2: General Pathways to Heterocyclic Derivatives

| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization |

| 1,3,4-Oxadiazole | 2-(2-bromo-4-chlorophenoxy)acetohydrazide | Carbon disulfide, Aromatic acids/POCl₃ |

| 1,2,4-Triazole | 2-(2-bromo-4-chlorophenoxy)acetohydrazide | Isothiocyanates, Formamide |

| Thiophene | Related thiocarbamoyl derivatives | α-Haloketones |

| Imidazole | Related dicarbonyl or aldehyde precursors | Aldehydes, Ammonia |

Modifications of the Aryl Ring

The di-halogenated phenyl ring of this compound offers opportunities for selective functionalization through metal-catalyzed cross-coupling reactions. The difference in reactivity between the carbon-bromine and carbon-chlorine bonds (C-Br is less stable and more reactive than C-Cl) allows for selective reactions at the bromine-substituted position. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound. wikipedia.orglibretexts.org this compound can be selectively reacted with various aryl or vinyl boronic acids at the bromo position to introduce new carbon-carbon bonds, yielding biphenyl (B1667301) or styrenyl derivatives while leaving the chloro substituent intact. nih.govorganic-chemistry.org This regioselectivity is driven by the higher reactivity of the C-Br bond towards oxidative addition to the Pd(0) catalyst. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nrochemistry.comwikipedia.orgsynarchive.com Similar to the Suzuki coupling, the Sonogashira reaction can be performed selectively on the C-Br bond of the title compound to introduce an alkynyl group. organic-chemistry.org This transformation is valuable for creating extended π-systems and for further synthetic manipulations of the alkyne functionality.

Other Coupling Reactions: Other cross-coupling reactions such as the Negishi coupling (using organozinc reagents) and Buchwald-Hartwig amination (for C-N bond formation) could also be selectively applied at the more reactive bromo position to introduce a wide range of alkyl, aryl, or amino substituents. wikipedia.orgwikipedia.orgyoutube.com

Table 3: Selective Cross-Coupling Reactions on the Aryl Ring

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | C(aryl)-C(aryl/vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C(aryl)-C(alkynyl) |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | C(aryl)-C(alkyl/aryl/etc.) |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C(aryl)-N |

Ester Moiety Transformations

The ethyl ester functional group in this compound is susceptible to several key chemical transformations, allowing for the synthesis of a variety of derivatives.

Hydrolysis: The most fundamental transformation is the hydrolysis of the ester to its corresponding carboxylic acid, 2-(2-bromo-4-chlorophenoxy)acetic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of a base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. chemspider.com

Amidation: The carboxylic acid obtained from hydrolysis can be converted into a wide range of amides. This is generally achieved by activating the carboxylic acid with a coupling reagent, followed by reaction with a primary or secondary amine. nih.gov Common coupling agents include carbodiimides (like EDCI) often used in conjunction with additives such as HOBt. dovepress.com Alternatively, the acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine.

Transesterification: This process involves reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction swaps the ethyl group for the alkyl group of the new alcohol, forming a different ester of 2-(2-bromo-4-chlorophenoxy)acetic acid. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the desired alcohol.

Reduction: The ester group can be reduced to a primary alcohol, yielding 2-(2-bromo-4-chlorophenoxy)ethanol. This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 1: Key Transformations of the Ester Moiety

| Transformation | Reagents & Conditions | Product Functional Group |

| Hydrolysis | NaOH (aq), Reflux; then H₃O⁺ | Carboxylic Acid |

| Amidation | 1. Hydrolysis to acid2. EDCI, HOBt, Amine | Amide |

| Transesterification | R-OH, Acid or Base Catalyst | New Ester |

| Reduction | LiAlH₄, Anhydrous Ether | Primary Alcohol |

Mechanistic Studies of Synthetic Transformations

The synthesis of this compound from 2-bromo-4-chlorophenol and an ethyl haloacetate (e.g., ethyl bromoacetate) proceeds via the Williamson ether synthesis. wikipedia.org The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com

The mechanism involves the following steps:

Deprotonation: A base, typically a weak base like potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of the 2-bromo-4-chlorophenol. This step generates a phenoxide ion, which is a potent nucleophile. youtube.combyjus.com

Nucleophilic Attack: The newly formed phenoxide ion then acts as the nucleophile. It attacks the electrophilic α-carbon (the carbon bonded to the halogen) of the ethyl haloacetate. wikipedia.orgmasterorganicchemistry.com

Concerted Displacement: The attack occurs from the backside relative to the leaving group (the halide). wikipedia.org The carbon-oxygen bond forms concurrently as the carbon-halogen bond breaks in a single, concerted step. youtube.commasterorganicchemistry.com This backside attack and concerted mechanism are characteristic features of an SN2 reaction. wikipedia.org

The choice of a primary alkyl halide, like ethyl bromoacetate, is crucial as SN2 reactions are sensitive to steric hindrance at the electrophilic center. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary halides are more likely to undergo elimination reactions as a competing pathway. wikipedia.org

Purification and Isolation Techniques in Synthetic Procedures

Following the completion of the synthesis, a multi-step workup and purification procedure is necessary to isolate the pure this compound.

Initial Filtration: The reaction mixture is first cooled, and the inorganic salts (e.g., potassium carbonate and the potassium halide byproduct) are removed by filtration. The solid salts are often washed with a small amount of the reaction solvent to recover any entrained product. mdpi.com

Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator. mdpi.comprepchem.com

Liquid-Liquid Extraction: The crude residue is dissolved in a water-immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether. prepchem.com This organic solution is then washed sequentially with water to remove any remaining water-soluble impurities (like residual salts) and sometimes with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted phenol. orgsyn.orgorgsyn.org The layers are separated using a separatory funnel.

Drying: The organic layer containing the product is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water. prepchem.comorgsyn.org The drying agent is then removed by filtration.

Final Purification: The solvent is evaporated from the dried organic solution to yield the crude product. prepchem.com Final purification is typically achieved by vacuum distillation to separate the desired ester from any non-volatile impurities or starting materials with different boiling points. prepchem.comorgsyn.org If the product is a solid, recrystallization from a suitable solvent system would be an alternative final purification step.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 2 Bromo 4 Chlorophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum for Ethyl 2-(2-bromo-4-chlorophenoxy)acetate is predicted to show distinct signals corresponding to the ethyl group protons, the methylene (B1212753) protons of the acetate (B1210297) group, and the protons on the aromatic ring. The electron-withdrawing effects of the ether oxygen and the halogen substituents (bromine and chlorine) will significantly influence the chemical shifts (δ) of nearby protons.

The aromatic region is expected to show three distinct signals for the three protons on the substituted benzene (B151609) ring.

The proton at the C6 position (adjacent to the ether linkage) would likely appear as a doublet.

The proton at the C5 position (between the chlorine and a hydrogen) would appear as a doublet of doublets.

The proton at the C3 position (between the bromine and a hydrogen) would appear as a doublet.

The ethyl group will present as a quartet and a triplet due to spin-spin coupling. The methylene protons of the acetate group will appear as a singlet, as they have no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.30 | Triplet (t) | 3H | -OCH₂CH₃ |

| ~4.25 | Quartet (q) | 2H | -OCH₂ CH₃ |

| ~4.70 | Singlet (s) | 2H | -OCH₂ COO- |

| ~6.90 | Doublet (d) | 1H | Ar-H (C6) |

| ~7.30 | Doublet of Doublets (dd) | 1H | Ar-H (C5) |

Note: These are estimated values. Actual experimental values may vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 10 distinct signals are expected, corresponding to the 10 unique carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of attached atoms.

Aliphatic Carbons: The two carbons of the ethyl group and the methylene carbon of the acetate group will appear in the upfield region of the spectrum (typically < 80 ppm).

Aromatic Carbons: The six carbons of the benzene ring will appear in the downfield region (typically 110-160 ppm). The carbons directly bonded to the electronegative bromine, chlorine, and oxygen atoms (C2, C4, and C1 respectively) will be shifted further downfield.

Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically appearing in the 165-175 ppm range.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~14.0 | -OCH₂C H₃ |

| ~62.0 | -OC H₂CH₃ |

| ~66.0 | -OC H₂COO- |

| ~115.0 | Ar-C (C6) |

| ~116.0 | Ar-C (C2, C-Br) |

| ~125.0 | Ar-C (C4, C-Cl) |

| ~130.0 | Ar-C (C5) |

| ~134.0 | Ar-C (C3) |

| ~152.0 | Ar-C (C1, C-O) |

Note: These are estimated values and serve as a predictive guide.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by several key absorption bands indicating its primary functional groups.

A strong, sharp absorption band around 1750-1730 cm⁻¹ is expected for the C=O (carbonyl) stretching of the ester group.

C-O stretching vibrations associated with the ester and the ether linkages would result in strong bands in the 1300-1000 cm⁻¹ region.

Vibrations corresponding to the C-H bonds of the aliphatic (ethyl and methylene) groups would appear as stretches in the 3000-2850 cm⁻¹ region.

Aromatic C-H stretching would be observed just above 3000 cm⁻¹ .

Aromatic C=C stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ range.

The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹ .

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds.

The aromatic ring C=C stretching vibrations, which are strong in the Raman spectrum, would be expected around 1600 cm⁻¹ .

Symmetric C-H stretching vibrations of the aliphatic groups would also be visible.

The C=O stretch of the ester is typically weaker in Raman than in IR but should still be observable.

The C-Br and C-Cl bonds are expected to show characteristic stretches at low wavenumbers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The nominal molecular weight of this compound (C₁₀H₁₀BrClO₃) is approximately 292.5 g/mol .

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would have a characteristic intensity ratio, confirming the presence of one bromine and one chlorine atom.

Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group and the ether oxygen.

Loss of the ethoxy group (-OCH₂CH₃): A significant fragment could be observed at m/z corresponding to [M - 45]⁺.

Loss of the ethyl radical (-CH₂CH₃): A fragment corresponding to [M - 29]⁺ is possible.

McLafferty Rearrangement: While less likely for this specific structure, it is a common fragmentation for esters with longer alkyl chains.

Cleavage of the ether bond: Fragmentation could occur at the phenoxy-acetate bond, leading to a fragment ion corresponding to the [BrClC₆H₃O]⁺ moiety.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Bromine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. By measuring the absorption of UV or visible light, this method provides insights into the energy levels of electrons in chromophores—the parts of a molecule responsible for its color. For this compound, the primary chromophore is the substituted benzene ring.

The electronic transitions in such aromatic systems are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The substitution pattern on the phenoxy ring, with both bromo and chloro groups, is expected to influence the position and intensity of the absorption maxima (λmax) due to their electronic effects (auxochromic shifts). However, specific experimental UV-Vis spectral data detailing the precise absorption maxima and corresponding electronic transitions for this compound are not available in the reviewed scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture

For this compound, an analysis via single-crystal X-ray diffraction would yield critical data, including:

The crystal system (e.g., monoclinic, triclinic).

The space group.

The unit cell dimensions (a, b, c, α, β, γ).

The precise coordinates of each atom in the molecule.

This information would unequivocally confirm the molecular structure and reveal details about intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal structure. Despite the importance of such data, a published single-crystal X-ray structure for this compound was not found in a review of available scientific databases.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. This data is used to verify the empirical formula and confirm the purity of a synthesized substance. The analysis is typically performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (like CO₂, H₂O) are measured.

The molecular formula for this compound is C₁₀H₁₀BrClO₃. chemspider.comchemdiv.com Based on this formula, the theoretical elemental composition can be calculated. While these calculated values provide a theoretical benchmark, experimentally determined values from laboratory analysis for this specific compound have not been reported in the surveyed literature.

Below is a table showing the calculated elemental composition.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 120.11 | 40.91 |

| Hydrogen | H | 1.008 | 10.08 | 3.43 |

| Bromine | Br | 79.904 | 79.904 | 27.22 |

| Chlorine | Cl | 35.453 | 35.453 | 12.08 |

| Oxygen | O | 15.999 | 47.997 | 16.35 |

| Total | 293.544 | 100.00 |

Computational Chemistry and Theoretical Investigations of Ethyl 2 2 Bromo 4 Chlorophenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of a molecule. For Ethyl 2-(2-bromo-4-chlorophenoxy)acetate, these theoretical studies provide insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular properties and has been applied to compounds structurally related to this compound to understand their molecular and electronic aspects. For instance, DFT calculations have been successfully used to analyze the structure, non-covalent interactions, and various quantum chemical parameters of similar phenoxy acetate (B1210297) derivatives. mdpi.com Such studies typically involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of various electronic properties. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. FMO analysis for related phenoxyacetate (B1228835) compounds has been used to understand their electronic transitions and reactivity patterns. For example, in a study on ethyl-2-(4-aminophenoxy)acetate, the observed UV/Vis spectral bands were assigned to HOMO→LUMO transitions based on TD-DFT calculations. mdpi.com

Interactive Data Table: Frontier Molecular Orbital Energies (Hypothetical Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen) and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack. Green areas represent neutral potential. For related compounds, MEP maps have been used to identify reactive sites and understand intermolecular interactions. researchgate.net

Reactivity Descriptors

From the energies of the frontier orbitals (HOMO and LUMO), various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

These parameters are crucial for predicting how a molecule will behave in a chemical reaction. rsc.org

Interactive Data Table: Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Value (eV) | Formula |

| Electronegativity (χ) | 3.85 | -(I+A)/2 |

| Chemical Hardness (η) | 2.65 | (I-A)/2 |

| Chemical Softness (S) | 0.38 | 1/η |

| Electrophilicity Index (ω) | 2.80 | μ²/2η |

Note: The data in this table is hypothetical, based on the hypothetical HOMO-LUMO values, and illustrates how reactivity descriptors are typically reported. I and A are the ionization potential and electron affinity, approximated by -E(HOMO) and -E(LUMO) respectively.

Molecular Modeling and Dynamics Simulations

While specific molecular modeling and dynamics simulations for this compound were not found, these techniques are powerful tools for studying the conformational changes and dynamic behavior of molecules over time. Molecular dynamics (MD) simulations, for example, can reveal how a molecule interacts with its environment, such as a solvent or a biological receptor, providing insights into its stability and binding mechanisms. Such studies are crucial for understanding the behavior of molecules in complex biological systems.

In Silico Approaches for Ligand-Target Interactions

In silico methods, particularly molecular docking, are widely used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.gov This computational technique is instrumental in drug discovery and development. nih.gov In a typical docking study, the ligand is placed into the binding site of the target protein, and its conformation and orientation are optimized to find the most stable binding mode, which is quantified by a scoring function or binding energy. nih.gov Studies on structurally similar compounds have utilized molecular docking to investigate potential biological activities, such as anti-inflammatory effects, by predicting interactions with enzymes like cyclooxygenase (COX). mdpi.comcsfarmacie.cz These analyses can identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Structure-Reactivity Relationship (SRR) Studies

The structure-reactivity relationship (SRR) of this compound is fundamentally dictated by the electronic properties of the substituents on the phenyl ring and their influence on the phenoxy acetate moiety. Computational studies, often employing Density Functional Theory (DFT), are crucial in elucidating these relationships by calculating various molecular descriptors that correlate with the compound's reactivity.

The reactivity of the ethyl acetate side chain, particularly at the ester group, is modulated by the electron-withdrawing or electron-donating nature of the substituents on the aromatic ring. In the case of this compound, the presence of both a bromine atom at the ortho position and a chlorine atom at the para position significantly impacts the electron density distribution across the molecule.

Electronic Effects of Substituents:

Both chlorine and bromine are halogens and exhibit dual electronic effects:

Inductive Effect (-I): Being more electronegative than carbon, both halogens withdraw electron density from the benzene (B151609) ring through the sigma bond. This effect deactivates the ring towards electrophilic substitution but, more importantly in this context, it influences the acidity of the phenoxy proton and the electrophilicity of the carbonyl carbon in the ester group.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring. For halogens, the inductive effect is generally stronger than the resonance effect.

The position of the substituents is critical. The para-chloro substituent exerts a strong electron-withdrawing inductive effect and a weaker resonance effect. The ortho-bromo substituent also has a strong inductive effect, which is magnified due to its proximity to the phenoxy ether linkage. These combined electron-withdrawing effects are expected to decrease the electron density on the phenoxy oxygen, which in turn influences the reactivity of the attached ethyl acetate group.

Quantitative Structure-Activity Relationship (QSAR) Insights:

A lower HOMO-LUMO gap generally indicates higher reactivity. ajpchem.org The electron-withdrawing nature of the bromo and chloro substituents is expected to lower both the HOMO and LUMO energy levels. The precise impact on the gap and, consequently, on reactivity would require specific DFT calculations.

Hypothetical Computational Data:

To illustrate the kind of data generated in a computational SRR study, the following interactive table presents hypothetical calculated values for this compound and related analogues. These values are for illustrative purposes to demonstrate how structural modifications would likely influence electronic properties related to reactivity.

| Compound | Substituents | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Relative Reactivity |

| Ethyl phenoxyacetate | None | -6.2 | -0.8 | 5.4 | 1.9 | Baseline |

| Ethyl 2-(4-chlorophenoxy)acetate | 4-Chloro | -6.4 | -1.1 | 5.3 | 2.5 | Increased |

| Ethyl 2-(2-bromophenoxy)acetate | 2-Bromo | -6.5 | -1.2 | 5.3 | 2.8 | Increased |

| This compound | 2-Bromo, 4-Chloro | -6.7 | -1.5 | 5.2 | 3.1 | Highest |

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

HOMO/LUMO Energies: The introduction of electron-withdrawing chloro and bromo groups is shown to lower both the HOMO and LUMO energy levels, a typical effect of such substituents.

HOMO-LUMO Gap: A smaller energy gap, as seen in the disubstituted compound, generally correlates with higher chemical reactivity and lower kinetic stability. ajpchem.org

Dipole Moment: The increasing dipole moment with halogen substitution reflects the increased polarity of the molecule, which can influence its interaction with polar reagents and solvents.

Predicted Relative Reactivity: Based on the decreasing HOMO-LUMO gap, the reactivity, for instance in nucleophilic attack at the carbonyl carbon, is predicted to increase with the addition of electron-withdrawing substituents. The disubstituted this compound is predicted to be the most reactive among the illustrated compounds.

These computational approaches provide a powerful tool for predicting and understanding the structure-reactivity relationships of complex organic molecules like this compound, guiding further experimental studies and applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational and statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For phenoxyacetic acid derivatives, including analogs of this compound, QSAR models help to identify the key physicochemical properties that govern their activity, providing a predictive tool for the design of novel, more potent molecules. nih.gov

In the QSAR analysis of phenoxyacetic acid derivatives, several physicochemical parameters are critical for describing the molecule's behavior and interaction with biological targets. The most commonly employed parameters are hydrophobicity, electronic effects, and steric properties like molar refraction. nih.govscribd.com

Hydrophobicity: This parameter, often quantified by the partition coefficient (log P) or the substituent hydrophobicity constant (π), describes the compound's affinity for lipid-rich environments versus aqueous ones. A positive π value indicates that the substituent is more hydrophobic than hydrogen. scribd.com For phenoxyacetic acid analogs, biological activity often shows a positive correlation with the hydrophobicity (π values) of substituents on the benzene ring. nih.gov This suggests that increased lipophilicity can enhance the compound's ability to cross cell membranes and reach its target site.

Electronic Effects: The electronic properties of substituents are typically described by the Hammett constant (σ). This parameter quantifies the electron-withdrawing or electron-donating ability of a substituent. Substituents with positive σ values, such as chloro (Cl) or bromo (Br), are electron-withdrawing. scribd.com Studies on related phenoxyacetates have shown a positive correlation between the biological potency and the sigma constants of substituents at the meta and para positions. nih.gov This indicates that electron-withdrawing groups at these positions can enhance biological activity.

Molar Refraction (MR): Molar refraction is a measure of the volume occupied by a substituent and also accounts for its polarizability. nih.gov It serves as a steric parameter, describing the size and shape of the molecule, which can influence how well it fits into a receptor's binding site. scribd.com In some series of related compounds, a negative correlation has been observed with the MR values of para-substituents, suggesting that bulky groups at this position may be detrimental to activity. nih.gov

The interplay of these parameters is often expressed in a Hansch equation, a linear model that combines them to predict biological activity, typically expressed as log(1/C), where C is the concentration required to produce a defined biological response. mlsu.ac.in

Table 1: Influence of Physicochemical Parameters on the Biological Activity of Phenoxyacetic Acid Analogs

| Physicochemical Parameter | Symbol | Typical Substituent Position | Correlation with Activity | Implication for Biological Activity |

| Hydrophobicity | π | Ortho, Meta, Para | Positive | Increased lipophilicity may improve membrane transport and target binding. nih.gov |

| Electronic Effects | σ | Meta, Para | Positive | Electron-withdrawing groups can enhance interaction with the biological target. nih.gov |

| Molar Refraction (Steric) | MR | Para | Negative | Bulky substituents may hinder proper binding to the target site. nih.gov |

The specific placement of substituents on the phenyl ring of phenoxyacetate analogs has a profound impact on their biological activity. The SAR is highly dependent on whether a substituent is located at the ortho (position 2), meta (position 3), or para (position 4) position relative to the oxyacetate side chain.

For this compound, the phenyl ring is substituted at the ortho position with a bromine atom and at the para position with a chlorine atom. SAR studies on analogous series reveal distinct patterns:

Ortho-Substituents: The presence of a substituent at the ortho position can influence the conformation of the oxyacetate side chain, potentially affecting its interaction with a receptor. Hydrophobicity (π) at this position has been shown to be positively correlated with activity in related compounds. nih.gov

Meta-Substituents: Both hydrophobic (π) and electron-withdrawing (σ) characteristics at the meta position tend to be positively correlated with biological potency. nih.gov

Para-Substituents: Similar to the meta position, positive correlations are observed for hydrophobicity and electronic effects. nih.gov However, steric bulk (MR) at the para position can be detrimental, suggesting a size constraint in the binding pocket of the biological target. nih.gov

Research on other classes of compounds has also demonstrated the critical nature of substituent positioning. For instance, in one study, shifting an ethoxy group from the para- to the ortho-position on a phenyl ring significantly enhanced the compound's functional activity. nih.govnih.gov This highlights that even the same substituent can have vastly different effects on biological activity based solely on its location, a key consideration in the rational design of new analogs.

Mechanistic Insights from Structure-Activity Correlations

Structure-activity correlations provide valuable clues about the mechanism of action at the molecular level. By analyzing how specific structural modifications affect biological outcomes, researchers can infer the nature of the interaction between the compound and its biological target. researchgate.net

For phenoxyacetic acid analogs, the consistent observation that increased hydrophobicity and electron-withdrawing substituents enhance activity suggests a binding site that is at least partially hydrophobic and involves electronic interactions. The negative impact of bulky para-substituents implies a sterically constrained binding pocket. nih.gov Molecular modeling studies on similar structures often support these inferences by showing that derivatives can establish specific bonds with target enzymes, and that structural modifications can lead to additional or stronger binding interactions. researchgate.net The SAR data collectively helps to build a pharmacophore model, which defines the essential structural features required for biological activity.

Design Principles for Modulating Biological Activity through Structural Modifications

The insights gained from SAR and QSAR studies form the basis for rational drug design. nih.gov For this compound and its analogs, several design principles can be established to guide the synthesis of new derivatives with potentially improved activity.

Enhance Electronic Interactions: The positive correlation with Hammett (σ) constants suggests that incorporating additional electron-withdrawing groups, particularly at the meta and para positions, could increase potency. nih.gov

Respect Steric Constraints: The negative correlation with molar refraction at the para position serves as a critical design constraint. nih.gov Modifications at this position should avoid large, bulky groups. Smaller substituents that meet the hydrophobic and electronic requirements would be preferred.

Explore Isomeric Arrangements: The significant effect of substituent position warrants a systematic exploration of positional isomers. nih.gov Synthesizing analogs where the existing bromo and chloro substituents are moved to other positions on the phenyl ring, or where new substituents are introduced at different locations, could lead to the discovery of more active compounds.

By applying these principles, medicinal chemists can strategically modify the parent structure to fine-tune its physicochemical properties, thereby modulating its biological activity in a predictable manner. nih.govnih.gov

Conclusion

Ethyl 2-(2-bromo-4-chlorophenoxy)acetate represents a specific example within the broader, well-established class of halogenated phenoxyacetate (B1228835) esters. While detailed research on this particular compound is limited, the extensive body of literature on its analogs provides a strong foundation for understanding its likely synthesis, properties, and potential applications. Further focused investigation is warranted to fully elucidate the unique characteristics of this molecule and to explore its utility in chemical synthesis and medicinal chemistry. Such research would contribute valuable data to the ongoing exploration of structure-property relationships within the aryloxyacetate family.

Investigative Applications in Academic Research Domains

Agrochemical Research Applications

Phenoxyacetic acid derivatives are a well-established class of compounds in agrochemical research, known for their effects as synthetic auxins. encyclopedia.pubnih.govscielo.br They are foundational to many commercial herbicides used to control broadleaf weeds. encyclopedia.pubnih.gov Ester formulations, in particular, are often utilized for their enhanced absorption by plants. encyclopedia.pubnih.gov However, specific studies detailing the application of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate in this context are not found in the reviewed literature.

Herbicide Development and Mode of Action Research

There are no specific studies available that describe the development of this compound as a herbicide or investigate its precise mode of action. Research on related halogenated phenoxyacetic acids suggests that they function as growth regulators, but direct evidence for this specific compound is lacking. nih.govscielo.br

Pesticidal and Fungicidal Potential Studies

An extensive search did not yield any studies focused on the potential pesticidal or fungicidal properties of this compound. While other novel phenoxyacetic acid derivatives have been evaluated for such activities, this specific compound does not appear to have been a subject of similar research. jetir.org

Plant Growth Regulation Studies

The foundational mechanism for many phenoxyacetic acid herbicides is their function as plant growth regulators. nih.gov Despite this, no academic research dedicated to the specific plant growth regulation effects of this compound could be located.

Medicinal Chemistry Research Applications

The phenoxyacetic acid scaffold is recognized in medicinal chemistry and has been incorporated into molecules designed for various therapeutic purposes. jetir.orgnih.gov However, research into the medicinal applications of this compound specifically is not documented in the available literature.

In Vitro Antimicrobial and Antibacterial Activity Studies

No peer-reviewed articles or research data were found that assess the in vitro antimicrobial or antibacterial efficacy of this compound against any microbial strains.

Anti-inflammatory Properties Research

There is no available research that investigates or establishes any anti-inflammatory properties for this compound.

Antisickling Agent Research

Research into novel treatments for sickle cell disease has identified certain small molecules as potent inhibitors of hemoglobin S (HbS) gelation, the primary pathological event in the disease. Phenoxy and benzyloxy acids, particularly those with dihalogenated aromatic rings, have demonstrated significant antigelling activity. nih.gov

The structure of this compound fits the profile of compounds found to be effective in this area. Studies on a range of derivatives have established key structure-activity relationships for inhibiting HbS gelation. The presence of dihalogenated aromatic rings attached to polar side chains is strongly correlated with higher activity. nih.gov These compounds are thought to interact with hemoglobin, stabilizing the oxygenated (R-state) conformation and preventing the aggregation of deoxygenated HbS that leads to sickling. The precise binding sites and the effect of these molecules on the allosteric mechanism of hemoglobin function are areas of active investigation. nih.gov

Table 1: Structure-Activity Relationship of Phenoxy Acids as Antisickling Agents

| Structural Feature | Impact on Antisickling Activity | Reference |

|---|---|---|

| Dihalogenated Aromatic Ring | Significantly increases the inhibitory activity on hemoglobin S gelation. | nih.gov |

| Polar Side Chains (e.g., -COOH, -COOR) | Essential for activity, likely involved in binding interactions with hemoglobin. | nih.gov |

| Aromatic Malonic Acid Group | Derivatives containing this group have also been found to be quite active. | nih.gov |

Exploratory Research in Other Therapeutic Areas

The broader class of phenoxy acids and their derivatives has been investigated for a wide array of biological activities, suggesting potential therapeutic applications beyond antisickling effects. researchgate.net The structural scaffold of this compound is related to compounds explored for anti-inflammatory, anticancer, and other pharmacological properties.

Anti-inflammatory Activity : Certain phenoxy acetic acid derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition can provide anti-inflammatory effects with a potentially improved safety profile compared to non-selective inhibitors. nih.gov Studies have shown that some of these compounds exhibit potent COX-2 inhibition with IC₅₀ values in the nanomolar range and demonstrate significant in vivo anti-inflammatory effects in models such as paw edema. nih.gov

Anticancer Research : Phenoxyacetamide derivatives have been evaluated as potential anticancer agents. mdpi.com For instance, some analogues have been shown to induce apoptosis in liver cancer cells (HepG2) by inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1). In vivo studies on mice with solid Ehrlich carcinoma (SEC) showed that specific derivatives could significantly reduce tumor volume and mass, suggesting potential as selective anti-cancer agents. mdpi.com

Radiotherapy Sensitization : Inspired by hemoglobin allosteric oxygen release regulators, novel phenoxyacetic acid analogues have been developed as potential radiotherapy sensitizers. mdpi.com In solid tumors, hypoxic (low oxygen) regions are often resistant to radiotherapy. Compounds that can enhance oxygen release from hemoglobin could increase the oxygen concentration within the tumor, thereby sensitizing the cancer cells to radiation treatment. mdpi.com

Other Pharmacological Properties : The phenoxyacetic acid scaffold is associated with a diverse range of other biological activities. These include antihyperlipidemic, hypoglycemic, antimicrobial, antiviral, and antioxidant properties. researchgate.net Additionally, some derivatives have been shown to possess hepatoprotective effects and the ability to modulate cellular membrane potential and excitability. researchgate.netnih.gov

Table 2: Investigated Therapeutic Applications of Phenoxyacetate (B1228835) Derivatives

| Therapeutic Area | Mechanism/Target | Research Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Selective COX-2 Inhibition | Compounds showed potent inhibition (IC₅₀ in the range of 0.06–0.09 μM) and significant in vivo efficacy. | nih.gov |

| Anticancer | PARP-1 Inhibition / Apoptosis Induction | Demonstrated cytotoxicity against HepG2 cells and significant reduction in tumor mass in animal models. | mdpi.com |

| Radiotherapy Sensitization | Allosteric Modulation of Hemoglobin | Designed to increase oxygen release in hypoxic tumor regions to enhance radiation effectiveness. | mdpi.com |

| Diverse Bioactivities | Various (e.g., HMG-CoA reductase, PPAR-α) | Includes antihyperlipidemic, hypoglycemic, antimicrobial, and antioxidant activities. | researchgate.net |

Advanced Materials Science Applications

The unique electronic and structural properties conferred by the halogenated phenoxy moiety position this compound as a valuable building block in materials science.

Organic Electronics and Semiconductor Research

In the field of organic electronics, molecular design is crucial for tuning the properties of materials used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Halogenated aromatic compounds are frequently used as precursors or key components in the synthesis of organic semiconductors. The presence of bromine and chlorine atoms on the phenyl ring of this compound can influence the electronic properties of larger molecules derived from it, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for controlling charge injection and transport in semiconductor devices. While not a functional material on its own, it serves as a monomer or intermediate in the synthesis of more complex, functional organic materials. bldpharm.com

Polymer Chemistry and Conducting Polymer Development

The development of conducting polymers is a cornerstone of modern materials science. These materials combine the electrical properties of metals with the processing advantages of polymers. The synthesis of many conducting polymers relies on the polymerization of monomer units to form an extended π-conjugated system.

This compound possesses structural features that make it a candidate for use as a monomer in polymerization reactions. The bromine and chlorine substituents can act as leaving groups in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig couplings), which are powerful methods for forming carbon-carbon bonds to construct polymer backbones. By reacting this dihalogenated compound with appropriate co-monomers, it is possible to synthesize novel polymers where the phenoxyacetate unit is incorporated into the main chain or as a side group. The properties of the resulting polymer, such as its conductivity, solubility, and thermal stability, would be influenced by the structure of this monomeric unit. frontiersin.org

Table 3: Potential of this compound as a Monomer in Polymer Chemistry

| Structural Feature | Relevance in Polymer Synthesis | Potential Application |

|---|---|---|

| Bromo and Chloro Substituents | Can serve as reactive sites for metal-catalyzed cross-coupling reactions. | Synthesis of conjugated polymers for electronic applications. |

| Aromatic Phenyl Ring | Provides rigidity and electronic conjugation to the polymer backbone. | Development of materials with semiconductor properties. |

| Ethyl Phenoxyacetate Group | Can be used to modify polymer properties, such as solubility and processability. | Functional polymers for sensors or optoelectronic devices. |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hemoglobin S |

| Poly (ADP-ribose) polymerase-1 |

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation

Chromatography is fundamental to the analysis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate, serving to isolate the analyte from complex sample matrices. Both liquid and gas chromatography are employed, with the choice depending on the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are powerful techniques for separating phenoxyacetic acid analogs and their esters. These methods are particularly advantageous for analyzing these compounds in aqueous samples. nih.govsciprofiles.com The separation is typically achieved using reverse-phase columns. sielc.comsielc.com For complex mixtures containing structurally similar molecules, such as various phenoxyacetic acids and their transformation products, careful optimization of chromatographic conditions is essential. nih.gov

A key factor in achieving good separation and peak shape is the composition of the mobile phase. nih.gov Commonly, a binary gradient system consisting of water and a polar organic solvent like acetonitrile (B52724) is used. nih.govresearchgate.net The addition of a small amount of acid, such as formic acid, to the mobile phase is often necessary to improve chromatographic retention and enhance peak symmetry by suppressing the ionization of the acidic analytes. nih.govsielc.comsielc.com UHPLC systems, utilizing columns with smaller particle sizes, allow for faster analysis times and improved resolution compared to traditional HPLC. nih.govresearchgate.net An efficient UHPLC method can achieve separation of multiple phenoxyacetic acid herbicides and their metabolites in under 12 minutes. nih.govresearchgate.net

| Parameter | Typical Condition/Value | Purpose/Comment |

|---|---|---|

| Column | Reverse-Phase (e.g., C18) | Standard for separating moderately polar to non-polar compounds. |

| Mobile Phase A | Water with 0.01% Formic Acid | Aqueous component of the mobile phase. nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile with 0.01% Formic Acid | Organic modifier for eluting analytes. nih.govresearchgate.net |

| Flow Rate | 0.5 - 0.6 mL/min | Typical flow rate for analytical UHPLC. researchgate.net |

| Detection | UV or Mass Spectrometry (MS) | UV is a general detector; MS provides higher sensitivity and specificity. |

Gas Chromatography (GC)

Gas chromatography is another widely used technique for the analysis of phenoxyacetic acid esters. Due to their volatility, compounds like this compound can be analyzed directly. However, for the corresponding parent acids, derivatization is often required to increase their volatility and thermal stability. mdpi.com A common derivatization technique is silylation, which converts the acidic proton into a less polar trimethylsilyl (B98337) (TMS) group. mdpi.comjmaterenvironsci.com

The separation in GC is achieved using a capillary column with a specific stationary phase. For halogenated organic compounds, a mid-polarity phase like 10% Silar 10C on a support such as Chromosorb W AW has been utilized. A temperature-programmed oven is used to elute compounds with different boiling points sequentially. The choice of detector is crucial; while a Thermal Conductivity Detector (TCD) can be used, mass spectrometry (GC-MS) offers superior sensitivity and provides structural information for definitive identification. jmaterenvironsci.com

Mass Spectrometry Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the detection and structural elucidation of this compound, often coupled with a chromatographic separation technique (LC-MS or GC-MS).

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides a high degree of sensitivity and selectivity, making it the preferred method for trace-level quantification. nih.gov This technique involves multiple stages of mass analysis. First, the precursor ion (often the molecular ion, [M+H]⁺ or [M-H]⁻) corresponding to the mass of the target analyte is selected. ebrary.net This ion is then fragmented by collision with an inert gas in a collision cell, generating characteristic product ions. technologynetworks.com

The fragmentation pattern is unique to the molecule's structure. For this compound, fragmentation would likely involve cleavage of the ester group or the ether linkage, as well as the loss of the bromine and chlorine atoms. researchgate.netlibretexts.orgmiamioh.edu By monitoring specific transitions from a precursor ion to one or more product ions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve highly selective and sensitive quantification, even in complex matrices. nih.govnih.gov This approach minimizes interferences from other co-eluting compounds. nih.gov

Optimization of MS Parameters for Phenoxyacetic Acid Analogs

To achieve the best possible performance in an MS/MS analysis, it is critical to optimize the instrument's parameters for the specific analyte. core.ac.uk This process is typically performed by direct infusion of a standard solution of the compound into the mass spectrometer. nih.govresearchgate.net

Key compound-dependent parameters that require optimization include the cone voltage (or declustering potential) and the collision energy. nih.govebrary.net The cone voltage is adjusted to maximize the signal of the precursor ion while minimizing in-source fragmentation. technologynetworks.com The collision energy is then optimized for each precursor-to-product ion transition to maximize the abundance of the specific product ions being monitored. technologynetworks.com For phenoxyacetic acids, which typically form negative ions, electrospray ionization (ESI) in negative mode is often used. nih.govresearchgate.net The optimization process ensures the highest sensitivity and specificity for the detection of phenoxyacetic acid analogs. nih.govebrary.net

| Parameter | Description | Optimization Goal |

|---|---|---|

| Ionization Mode | The polarity of the ions being analyzed (e.g., ESI positive or negative). | Select the mode that provides the strongest and most stable signal for the analyte. ebrary.net |

| Precursor Ion | The specific m/z of the ion selected for fragmentation. | Confirm the correct molecular ion or adduct (e.g., [M-H]⁻). technologynetworks.com |

| Product Ions | The specific m/z of the fragment ions monitored for quantification and confirmation. | Identify the most abundant and specific fragment ions. technologynetworks.com |

| Cone Voltage / Declustering Potential | Voltage applied to facilitate ion desolvation and transfer into the mass analyzer. | Maximize the precursor ion signal. nih.govresearchgate.net |

| Collision Energy | Energy applied to induce fragmentation of the precursor ion. | Maximize the signal for each specific product ion. nih.govebrary.nettechnologynetworks.com |

Sample Preparation and Extraction Techniques for Analytical Studies

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to extract the analyte from its matrix, remove interfering substances, and concentrate it to a level suitable for detection. epa.gov

For aqueous samples, Solid-Phase Extraction (SPE) is a widely adopted and effective technique for phenoxyacetic acids and their derivatives. nih.gov This method involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. nih.gov Polymeric sorbents are often effective for this class of compounds. nih.gov To improve the retention of acidic compounds on the sorbent, the pH of the sample is typically adjusted to be acidic (e.g., by adding formic acid) prior to extraction. nih.gov After loading the sample, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. This process not only cleans up the sample but also concentrates the analyte, thereby improving method sensitivity. nih.gov

Environmental Fate and Transformation Research

Degradation Pathways of Halogenated Phenoxyacetates

Halogenated phenoxyacetates are a class of compounds that have been the subject of environmental research, primarily due to their use as herbicides. Their degradation in the environment can occur through both biotic and abiotic processes.

Microbial degradation is a key pathway for the breakdown of these compounds in soil and water. nih.govnih.gov Various microorganisms have been shown to be capable of degrading chlorinated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). nih.govresearchgate.net The degradation process is often initiated by an enzymatic cleavage of the ether bond, which is a critical step in the breakdown of these molecules. researchgate.netnih.gov The genes responsible for these degradative pathways are often located on plasmids, which can be transferred between different bacterial species. nih.gov For some chiral phenoxyacetates, specific enzymes exhibit enantioselectivity, meaning they preferentially degrade one stereoisomer over the other. researchgate.netnih.gov While specific studies on Ethyl 2-(2-bromo-4-chlorophenoxy)acetate are not prevalent, the principles of microbial degradation observed for other halogenated phenoxyacetates provide a foundational understanding of its likely biotic fate. The process for many halogenated aromatics can be generalized into three stages: an upper pathway, a middle pathway involving dehalogenation, and a lower pathway that feeds into central cellular metabolism. researchgate.netnih.gov

Abiotic degradation, particularly through photolysis, can also contribute to the transformation of halogenated phenoxyacetates in the environment. nih.gov The presence of chromophores in the molecular structure allows for the absorption of light, which can lead to the cleavage of chemical bonds. The rate and extent of photodegradation are influenced by environmental factors such as sunlight intensity, pH, and the presence of other photosensitizing substances in the water. nih.gov For instance, the photolysis of free chlorine in the presence of bromide can lead to the formation of various reactive species that can participate in the degradation of organic compounds. nih.gov

Detection of Transformation Products in Environmental Matrices

The degradation of parent compounds like halogenated phenoxyacetates leads to the formation of various transformation products (TPs). nih.govusgs.gov These TPs can sometimes be more persistent or toxic than the original molecule. nih.gov A common transformation product of phenoxyacetic acid herbicides are their corresponding chlorophenols. nih.gov For example, 4-chloro-2-methylphenol (B52076) (4C2MP) is a known transformation product of MCPA and mecoprop. nih.gov Given the structure of this compound, it is plausible that its degradation would yield 2-bromo-4-chlorophenol (B154644) as a primary transformation product.

Detecting these transformation products in complex environmental matrices such as soil and water requires sophisticated analytical techniques. researchgate.netresearchgate.net Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful and widely used method for the sensitive and selective determination of phenoxyacetic acids and their metabolites. nih.govresearchgate.netresearchgate.net This technique allows for the separation of different compounds in a sample, followed by their identification and quantification based on their mass-to-charge ratio. nih.gov The limits of detection for these methods can be very low, often in the nanogram per liter range, which is essential for monitoring trace levels of these contaminants in drinking and surface water. researchgate.netresearchgate.net Sample preparation is a critical step in the analytical process and often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix. nih.govresearchgate.net

Environmental Impact Assessment Methodologies in Research

Assessing the environmental impact of chemicals like this compound involves a multi-faceted research approach. A crucial component of this is understanding the compound's persistence, bioaccumulation potential, and toxicity (PBT). Halogenated organic compounds, as a class, are known for their persistence in the environment due to the strength of the carbon-halogen bond. nih.gov This persistence can lead to long-range transport and accumulation in various environmental compartments. nih.govvliz.be

Life-cycle assessments (LCAs) are comprehensive methodologies used to evaluate the environmental impacts of a product or chemical throughout its entire life cycle, from production to disposal. nih.gov For chemicals, this includes considering the potential for release into the environment during manufacturing and use, as well as the fate and effects of the parent compound and its transformation products. nih.gov

Predictive models are also valuable tools in environmental impact assessment. nih.gov Quantitative structure-activity relationship (QSAR) models can be used to estimate the physicochemical properties and toxicological effects of a chemical based on its molecular structure. nih.gov Pathway prediction systems, such as the EAWAG Pathway Prediction System, can help to forecast the likely transformation products of a compound under different environmental conditions. nih.gov

Furthermore, environmental monitoring studies that analyze the occurrence and concentration of the parent compound and its TPs in different environmental media are essential for a comprehensive impact assessment. usgs.gov Research has shown that transformation products can be detected as frequently, and sometimes at higher concentrations, than the parent pesticides in environmental samples. usgs.gov This highlights the importance of including TPs in monitoring programs and risk assessments to get a complete picture of the environmental burden of a chemical. usgs.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies and Green Chemistry Approaches

The conventional synthesis of phenoxyacetates often involves the Williamson ether synthesis, reacting a substituted phenol (B47542) (2-bromo-4-chlorophenol) with an alpha-halo ester like ethyl bromoacetate (B1195939). mdpi.com While effective, future research is anticipated to focus on developing more efficient, sustainable, and environmentally benign synthetic methodologies.

Green chemistry principles are central to modern synthetic organic chemistry. Future synthetic strategies for Ethyl 2-(2-bromo-4-chlorophenoxy)acetate could pivot towards methods that reduce waste, eliminate hazardous solvents, and lower energy consumption. One promising area is the use of alternative energy sources such as microwave irradiation or ultrasound to accelerate reaction rates and potentially improve yields.

Another avenue involves the exploration of novel catalytic systems. Phase-transfer catalysis could enhance the reaction between the aqueous phenoxide salt and the organic ester reactant, eliminating the need for anhydrous solvents. Furthermore, developing solid-supported catalysts could simplify product purification and allow for catalyst recycling, aligning with green chemistry goals. gcsu.edu Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free alternative that could significantly reduce the environmental footprint of the synthesis. nih.gov The table below outlines potential green chemistry approaches applicable to the synthesis of this compound.

| Synthetic Strategy | Principle | Potential Advantages |

|---|---|---|

| Solvent-Free Synthesis | Conducting the reaction without a solvent, often at elevated temperatures or using one reactant as the solvent. jetir.org | Reduces solvent waste, lowers costs, and simplifies purification. |

| Mechanochemistry | Utilizing mechanical energy (e.g., ball milling) to drive the reaction. nih.govresearchgate.net | Eliminates bulk solvents, can lead to shorter reaction times, and may enable novel reaction pathways. |

| Heterogeneous Catalysis | Employing a solid catalyst (e.g., Amberlyst-15) that is in a different phase from the reactants. gcsu.edu | Facilitates easy separation and recycling of the catalyst, reducing waste. |

| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like ethyl acetate (B1210297). rsc.org | Reduces toxicity and environmental impact associated with solvent use. |

Advanced Computational and In Silico Screening Methodologies

Computational chemistry and in silico screening are indispensable tools in modern chemical research, allowing for the prediction of molecular properties and biological activities before undertaking laborious and expensive laboratory work. researchgate.net For this compound, these methodologies can chart a course for its future exploration.

Molecular docking simulations can be employed to screen the compound against vast libraries of biological targets, such as enzymes and receptors. nih.gov By predicting the binding affinity and mode of interaction, docking studies can identify potential molecular targets, offering hypotheses for its biological function. For instance, given that related phenoxyacetic acid derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), in silico screening could assess the potential of this compound as an anti-inflammatory agent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful tool. By analyzing a dataset of structurally related phenoxyacetate (B1228835) compounds with known activities, a QSAR model could be built to predict the biological activity of this compound. researchgate.net Furthermore, computational tools can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. mdpi.com These in silico predictions are crucial for gauging the molecule's drug-likeness and potential for further development in medicinal chemistry.

| Methodology | Application for this compound | Anticipated Outcome |

|---|---|---|

| Molecular Docking | Screening against libraries of proteins (e.g., enzymes, receptors). nih.gov | Identification of potential biological targets and prediction of binding interactions. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the compound within a biological target's active site. nih.gov | Assessment of binding stability and conformational changes over time. |

| ADMET Prediction | Calculating physicochemical properties to predict pharmacokinetic and toxicity profiles. mdpi.com | Early assessment of drug-likeness and potential liabilities. |

| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models based on the 3D structure and known activity of related compounds. researchgate.net | Prediction of potency for specific biological activities (e.g., herbicidal, antimicrobial). |

Exploration of Undiscovered Biological Activities and Molecular Targets

The phenoxyacetic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds, including herbicides and pharmaceuticals. jetir.org The specific halogenation pattern (bromo and chloro substituents) of this compound provides a unique electronic and steric profile that warrants a broad investigation into its potential biological effects.

A primary area for exploration is its potential as an agrochemical. The parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), is a widely used systemic herbicide. nih.gov Future research should assess the herbicidal activity of this compound against a panel of monocot and dicot weeds to determine its potency and selectivity.

In the realm of medicinal chemistry, phenoxyacetic acid derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-mycobacterial, and anti-cancer properties. mdpi.comnih.govresearchgate.net The presence of halogen atoms can significantly influence a molecule's biological activity, often enhancing binding affinity through halogen bonding or altering its metabolic stability. Therefore, systematic screening of this compound against various cancer cell lines, bacterial strains (such as Mycobacterium tuberculosis), and inflammatory pathway enzymes could uncover novel therapeutic applications. nih.govmdpi.com

| Potential Biological Activity | Basis for Exploration | Potential Molecular Target(s) |

|---|---|---|

| Herbicidal | Structural similarity to phenoxy herbicides like 2,4-D. nih.gov | Auxin signaling pathway components. |

| Anti-inflammatory | Known activity of phenoxyacetic acid derivatives. mdpi.com | Cyclooxygenase (COX) enzymes, particularly COX-2. |

| Anticancer | Antiproliferative effects observed in related phenoxyacetamide compounds. nih.govmdpi.com | Various, including signaling kinases and apoptosis regulators like PARP-1. mdpi.com |

| Antimicrobial | Activity of phenoxy derivatives against M. tuberculosis and other bacteria. nih.govresearchgate.net | Bacterial enzymes involved in cell wall synthesis or metabolic pathways. |

Integration with Interdisciplinary Scientific Research Frameworks

The future study of this compound is not confined to a single discipline. Its true potential can be realized through integration into broader, interdisciplinary research frameworks that connect chemistry, biology, environmental science, and materials science.

In agricultural science, should the compound exhibit potent herbicidal activity, it could become a lead compound in the development of new crop protection agents. This would necessitate interdisciplinary research involving chemists (for synthesis and optimization), biologists (for efficacy and mode-of-action studies), and environmental scientists (to assess its environmental fate, soil persistence, and non-target toxicity). researchgate.net

In medicinal chemistry, if in silico and in vitro screenings reveal promising activity, the compound could serve as a scaffold for developing new therapeutic agents. This would launch a collaborative effort between synthetic chemists, pharmacologists, and toxicologists to optimize the structure for improved potency and a favorable safety profile.